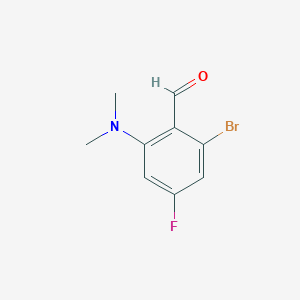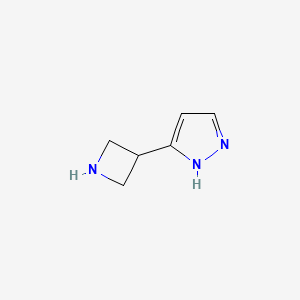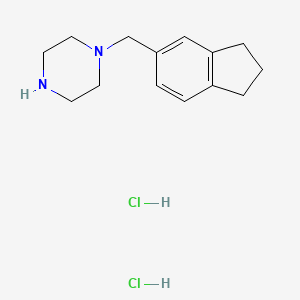
1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride, have been extensively studied for their diverse therapeutic applications. Such compounds are found in a variety of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the piperazine nucleus significantly affects the medicinal potential of the resultant molecules. This flexibility makes piperazine a critical scaffold in drug discovery, offering a broad potential across different therapeutic areas. The exploration of piperazine-based molecules has demonstrated their capability to serve as a versatile building block for the rational design of new drugs for various diseases, underscoring the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine and Analogues
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the importance of piperazine as a vital building block in the development of potent anti-mycobacterial compounds. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacological Actions of Arylpiperazine Derivatives
The study of arylpiperazine derivatives, such as those used in the treatment of depression, psychosis, or anxiety, has revealed extensive pre-systemic and systemic metabolism. These metabolites, often resulting from CYP3A4-dependent N-dealkylation, exhibit various receptor-related effects. Understanding the disposition and metabolism of these compounds is crucial for evaluating their therapeutic potential and side effect profile (Caccia, 2007).
Piperazine in Drug Development for Tuberculosis Treatment
The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for tuberculosis treatment highlights the significance of piperazine derivatives in addressing global health challenges. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. This compound's progression into clinical studies underscores the potential of piperazine derivatives in developing more efficient drug regimens for tuberculosis (Makarov & Mikušová, 2020).
Mecanismo De Acción
Target of Action
It is known that piperazine compounds, which this molecule is a derivative of, generally target parasites . They are used as anthelmintic agents, particularly for treating roundworm and pinworm infections .
Mode of Action
Piperazine compounds, in general, exert their anthelmintic action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Given its structural similarity to piperazine, it may share similar effects, such as the paralysis of parasites, leading to their expulsion from the host body .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16;;/h4-5,10,15H,1-3,6-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQNWKNIJZKGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


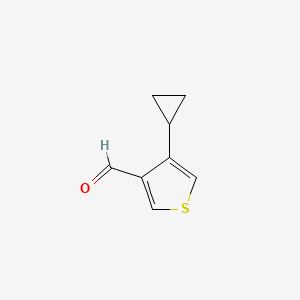
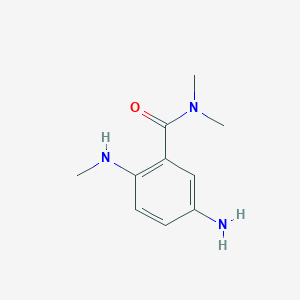
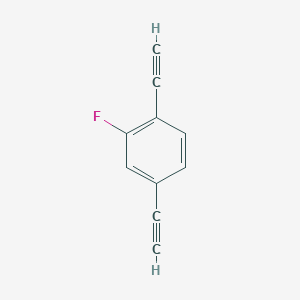
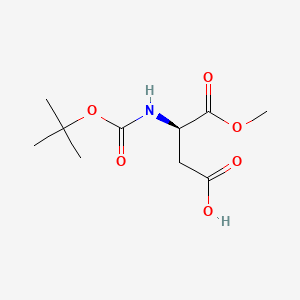


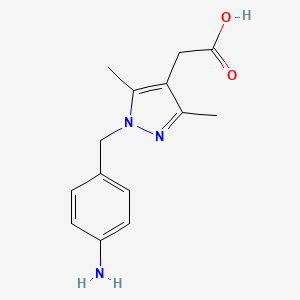
![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)

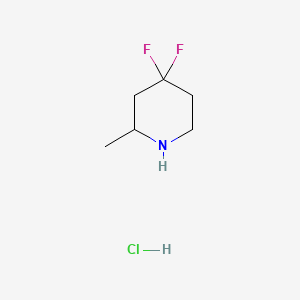
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)
